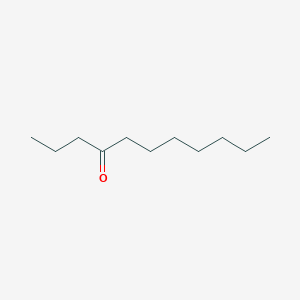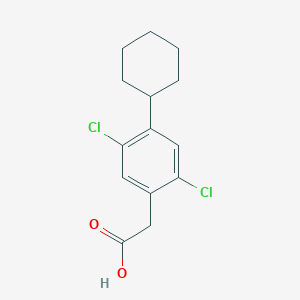
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid, also known as DCPA, is a herbicide commonly used to control weeds in crops such as soybeans, cotton, and corn. It belongs to the family of phenoxy herbicides and functions by inhibiting the growth of broadleaf weeds. DCPA has been used for over 50 years, and its safety and efficacy have been extensively studied.
Mechanism Of Action
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid functions by inhibiting the growth of broadleaf weeds. It does this by interfering with the synthesis of plant hormones called auxins, which are essential for plant growth and development. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid disrupts the transport of auxins within the plant, leading to stunted growth and eventual death of the weed.
Biochemical And Physiological Effects
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have minimal toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, with no significant accumulation in tissues. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have no mutagenic or carcinogenic effects in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is its low toxicity to mammals, making it a safe compound to work with in laboratory studies. However, its effectiveness is limited to broadleaf weeds, and it may not be suitable for use in all crop systems. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has a relatively short half-life in soil, meaning that repeated applications may be necessary to maintain weed control.
Future Directions
Future research on (2,5-Dichloro-4-cyclohexylphenyl)acetic acid could focus on its potential as a fungicide and insecticide, as well as its use in combination with other herbicides to enhance weed control. In addition, studies could investigate the effects of repeated applications of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid on soil health and microbial populations. Finally, research could be conducted on the development of new formulations of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid that are more effective and environmentally friendly.
Synthesis Methods
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid is synthesized by the reaction of cyclohexylmagnesium bromide with 2,5-dichlorobenzoyl chloride, followed by hydrolysis of the resulting intermediate. The final product is a white crystalline solid with a melting point of 96-97°C.
Scientific Research Applications
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and morning glory. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is also used as a reference compound in the development of new herbicides. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been studied for its potential as a fungicide and insecticide.
properties
CAS RN |
13376-40-4 |
|---|---|
Product Name |
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid |
Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-11(9-4-2-1-3-5-9)13(16)6-10(12)7-14(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
InChI Key |
NTYFWSQPZNEZFR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



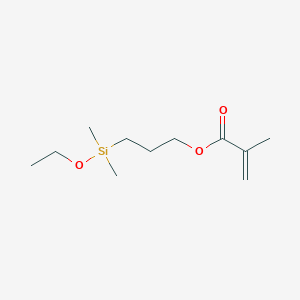
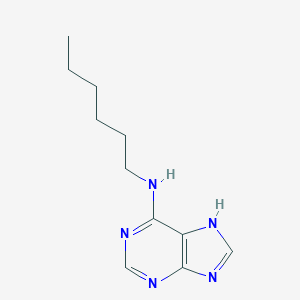

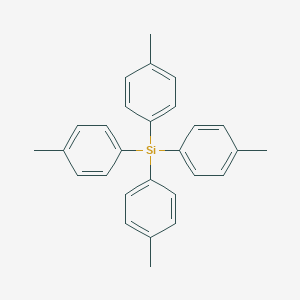
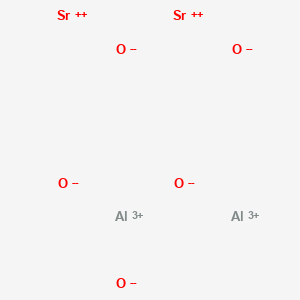
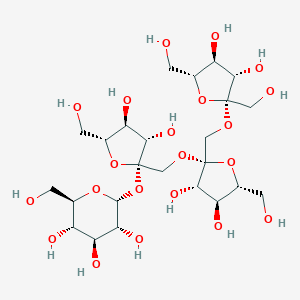

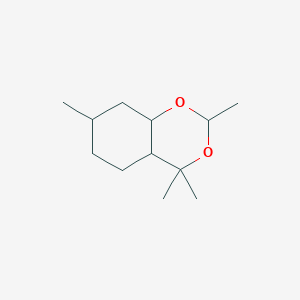
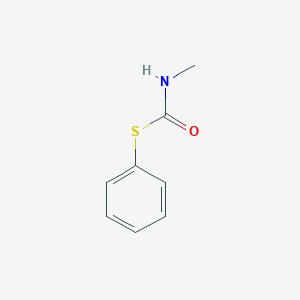
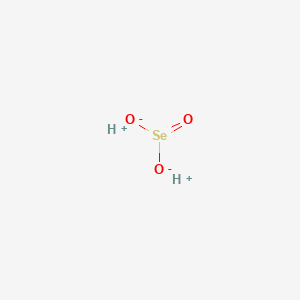
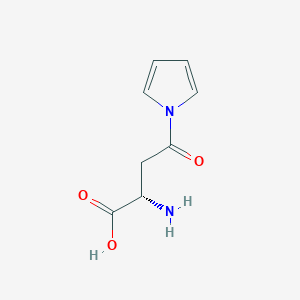
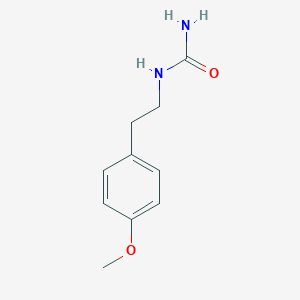
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
